2,3-Difluorothianthrene
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Overview
Description
2,3-Difluorothianthrene is an organofluorine compound with the molecular formula C12H6F2S2. It is a derivative of thianthrene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothianthrene typically involves the fluorination of thianthrene. One common method is the reaction of thianthrene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorothianthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thianthrene derivatives .
Scientific Research Applications
2,3-Difluorothianthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of high-performance materials, such as polymers with unique optical and thermal properties
Mechanism of Action
The mechanism of action of 2,3-Difluorothianthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
2,7-Difluorothianthrene: Another fluorinated derivative of thianthrene with fluorine atoms at the 2 and 7 positions.
2,2-Difluorothianthrene: A compound with two fluorine atoms on the same carbon atom.
Uniqueness: 2,3-Difluorothianthrene is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated thianthrene derivatives.
Properties
Molecular Formula |
C12H6F2S2 |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2,3-difluorothianthrene |
InChI |
InChI=1S/C12H6F2S2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |
InChI Key |
USVRUXDRDQYJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C(=C3)F)F |
Origin of Product |
United States |
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